5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione

Physicochemical profiling Solubility optimization Drug design

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic building block belonging to the 5-aminouracil class, distinguished by an N1-linked (2-hydroxyethoxy)ethyl side chain. This acyclic nucleoside analogue contains a primary aromatic amine, a terminal hydroxyl group, and an ether oxygen within a flexible PEG-like spacer.

Molecular Formula C8H13N3O4
Molecular Weight 215.21 g/mol
Cat. No. B13623987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione
Molecular FormulaC8H13N3O4
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CCOCCO)N
InChIInChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14)
InChIKeyLFQNDFOHSVMSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1342120-70-0): Physicochemical Profile & Procurement-Specific Differentiation Guide


5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic building block belonging to the 5-aminouracil class, distinguished by an N1-linked (2-hydroxyethoxy)ethyl side chain. This acyclic nucleoside analogue contains a primary aromatic amine, a terminal hydroxyl group, and an ether oxygen within a flexible PEG-like spacer. Vendors report a purity of 98%, a molecular weight of 215.21, a predicted LogP of -2.67, and an Fsp3 of 0.50 . The compound serves as an intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside drug candidates and participates in reactions such as nucleophilic substitution, oxidation, and diazotization [1].

Why 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Its Closest Analogs


Closely related 5-aminouracil derivatives such as 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione may appear structurally similar, but the presence or absence of an ethoxy oxygen in the N1 side chain produces measurable differences in LogP, hydrogen bond acceptor count, fraction sp3, and linker-arm geometry . These parameters directly affect aqueous solubility, conjugation efficiency, and biological performance, rendering generic substitution inadvisable for synthetic or biological applications. This guide presents the specific quantitative evidence supporting compound-level selection.

Quantitative Differentiation Evidence for 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Enhanced Hydrophilicity: LogP -2.67 vs. -2.62 for the Non-PEGylated Analog

The target compound exhibits a predicted LogP (octanol–water partition coefficient) of -2.666631047, compared to -2.61965553867 for 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione, the closest non-PEGylated analog . The difference of -0.04697550833 log units represents a ~1.9% increase in hydrophilicity attributable to the additional ethoxy oxygen.

Physicochemical profiling Solubility optimization Drug design

Additional Hydrogen Bond Acceptor: 5 HBA vs. 4 HBA via the Ether Oxygen

The target compound contains 5 hydrogen bond acceptors (HBA), whereas the non-PEGylated analog 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione has 4 HBA . The additional HBA arises from the ethoxy oxygen atom embedded in the side chain.

Supramolecular chemistry Bioconjugation Aqueous solubility

Higher Vendor-Specified Purity: 98% vs. 95% for Sensitive Coupling Reactions

The target compound is supplied at a vendor-stated purity of 98%, compared to 95% for the non-PEGylated analog 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione . This 3-percentage-point purity advantage reduces the burden of additional purification prior to use in demanding synthetic transformations.

Synthetic chemistry Quality assurance Procurement specification

Elevated Fraction sp3 (Fsp3 = 0.50 vs. 0.33) Correlating with Reduced Planarity and Improved Solubility

The target compound exhibits an Fsp3 value of 0.50, compared to 0.33 for the non-PEGylated analog . The increase of +0.167 reflects the additional sp3-hybridized carbons in the ethoxy spacer, reducing overall molecular planarity.

Medicinal chemistry Drug-likeness Solubility

Extended Linker Arm: 8-Atom Side Chain vs. 5 Atoms for Bioconjugation Spacing

The N1 side chain from the pyrimidine ring nitrogen to the terminal hydroxyl oxygen spans 8 atoms (N–C–C–O–C–C–O–H) in the target compound, compared to 5 atoms (N–C–C–O–H) in the non-PEGylated analog . This 3-atom extension provides a longer, flexible spacer arm suitable for conjugating payloads to the nucleobase with reduced steric hindrance. Hydroxyethoxyethyl-modified nucleobases have been employed as acyclic nucleoside analogues in antiviral research [1].

Bioconjugation Linker chemistry Nucleoside analogue design

Procurement-Relevant Application Scenarios for 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione


Bioconjugation Linker Requiring an Extended, Hydrophilic Spacer Arm

The 8-atom hydroxyethoxyethyl side chain (vs. 5 atoms in the non-PEGylated analog) provides the extended reach needed to decouple a nucleobase core from conjugated payloads such as fluorophores, biotin, or solid-phase supports [1]. The additional ether oxygen (5 HBA) and lower LogP (-2.67) enhance aqueous solubility of the resulting conjugates, reducing aggregation and improving handling in aqueous bioconjugation protocols .

High-Purity Building Block for Multi-Step Medicinal Chemistry Syntheses

With vendor-stated purity of 98% (vs. 95% for the closest analog), this compound is appropriate for sensitive coupling steps—including amide bond formation, copper-catalyzed azide–alkyne cycloaddition (CuAAC), and reductive amination—where impurities could cap reactive intermediates or generate difficult-to-remove by-products . The higher purity specification reduces the need for pre-reaction purification and improves overall synthetic throughput .

Acyclic Nucleoside Analogue Scaffold for Antiviral Drug Discovery

Hydroxyethoxyethyl-modified nucleobases have been investigated as acyclic analogues of 1,5-anhydrohexitol nucleosides with antiviral activity [2]. The compound's dual functionality (primary amine at C5 for derivatization; terminal hydroxyl for phosphonate attachment) enables rapid diversification into libraries of acyclic nucleoside phosphonates, a class that includes clinically validated antiviral agents [2]. The elevated Fsp3 (0.50) and low LogP (-2.67) are consistent with drug-like physicochemical space .

Precursor for Kinase Inhibitor or PROTAC Intermediate Libraries

The 5-aminopyrimidine-2,4-dione scaffold is a recognized pharmacophore in kinase inhibitor design. The hydroxyethoxyethyl side chain offers a built-in PEG-like linker that can be elaborated into PROTAC (proteolysis-targeting chimera) molecules or bivalent inhibitors without requiring a separate linker installation step [1]. The 98% purity ensures that library compounds are generated from a consistent, high-quality intermediate .

Quote Request

Request a Quote for 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.